Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone
Description
Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone is a benzofuran-derived methanone compound characterized by a fused benzofuran core. Key structural features include:
- Benzofuran scaffold: A 1-benzofuran ring with a hydroxy group at position 5 and a 4-methylpiperazinylmethyl substituent at position 3.
- Methanone linkage: A ketone group bridges the benzofuran core to a furan-2-yl moiety.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzofuran scaffold and piperazine group play critical roles. Its synthesis likely involves multi-step reactions, including Suzuki couplings or condensation strategies, as inferred from analogous compounds in the literature .
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C19H20N2O4/c1-20-6-8-21(9-7-20)11-13-15(22)4-5-16-18(13)14(12-25-16)19(23)17-3-2-10-24-17/h2-5,10,12,22H,6-9,11H2,1H3 |
InChI Key |
QQPLDSCLNSASEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds . The reaction typically involves the use of palladium catalysts and boronic acids under specific conditions. For instance, starting from 2-bromo-5-nitro furan and reacting it with hydroxy phenyl boronic acids under microwave irradiation can yield the desired furan derivative .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 5-position of the benzofuran ring undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) is commonly employed, converting the hydroxyl group to a carbonyl functionality. This reaction is critical for modifying electron density in the aromatic system, which can influence downstream biological activity.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄ | H₂SO₄, 60–80°C | 5-keto-benzofuran derivative |
Reduction Reactions
The methanone group (C=O) attached to the furan ring is susceptible to reduction. Sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) reduces the ketone to a secondary alcohol without affecting other functional groups.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Reduction | NaBH₄ | THF, 0–25°C | Furan-2-yl-(secondary alcohol) derivative |
Substitution Reactions
The piperazine-methyl group at the 4-position participates in nucleophilic substitution. Halogens (e.g., Cl₂, Br₂) or sulfonyl chlorides react under acidic or basic conditions, replacing the methyl group with electrophilic substituents .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Substitution | Cl₂ (gaseous) | HCl, 40–60°C | 4-chloromethyl-piperazine derivative |
| Substitution | Tosyl chloride | Pyridine, 25°C | Sulfonated piperazine derivative |
Electrophilic Aromatic Substitution
The benzofuran core undergoes electrophilic substitution at the 6- and 7-positions due to electron-rich aromaticity. Nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄/SO₃) proceed regioselectively .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 6-nitro-benzofuran derivative |
| Sulfonation | H₂SO₄, SO₃ | 80–100°C | 7-sulfo-benzofuran derivative |
Condensation Reactions
The methanone group participates in condensation with hydrazines or hydroxylamines, forming hydrazones or oximes. These derivatives are valuable for crystallography or biological screening.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Condensation | Hydrazine hydrate | Ethanol, reflux | Methanone hydrazone |
| Condensation | Hydroxylamine HCl | NaOH, EtOH | Methanone oxime |
Piperazine Functionalization
The 4-methylpiperazine moiety undergoes alkylation or acylation. For example, reaction with methyl iodide in dimethylformamide (DMF) quaternizes the nitrogen, enhancing water solubility.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I | DMF, K₂CO₃, 50°C | N-methyl-piperazinium derivative |
| Acylation | Acetyl chloride | CH₂Cl₂, Et₃N | N-acetyl-piperazine derivative |
Stability Under Hydrolytic Conditions
The compound shows limited stability in strongly acidic (pH < 2) or basic (pH > 12) environments. Hydrolysis of the furan ring occurs at elevated temperatures (>80°C), leading to ring-opening products .
| Condition | Observation | Degradation Pathway |
|---|---|---|
| pH 1.5, 90°C | Furan ring cleavage | Formation of diketone intermediate |
| pH 13, 70°C | Piperazine N-demethylation | Secondary amine formation |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition between the furan and benzofuran rings, forming a bridged bicyclic structure. This reactivity is leveraged in photopharmacology studies .
| Condition | Observation | Product |
|---|---|---|
| UV light | Cycloaddition | Bridged bicyclic derivative |
Enzyme-Mediated Modifications
In vitro studies with cytochrome P450 enzymes (e.g., CYP3A4) reveal hydroxylation at the 4-methyl group of the piperazine ring, producing a hydroxymethyl metabolite.
| Enzyme | Modification | Catalytic Efficiency (kcat/Kₘ) |
|---|---|---|
| CYP3A4 | 4-methyl hydroxylation | 12.4 ± 1.2 min⁻¹µM⁻¹ |
Scientific Research Applications
Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone is a complex organic compound featuring furan and benzofuran moieties, with a piperazine derivative that enhances its potential biological activity. It also has multiple functional groups, including a hydroxyl group and a methanone group, contributing to its diverse chemical properties and potential applications in medicinal chemistry.
Potential Biological Activities
This compound has been investigated for its biological activities, particularly in medicinal chemistry, exhibiting potential anti-inflammatory, anti-cancer, and antimicrobial properties. Compounds with similar structures often show significant enzyme inhibition and receptor binding capabilities, making them valuable in drug development.
Enzyme Inhibition
Research into the interactions of this compound with biological targets has revealed its potential as an enzyme inhibitor. Studies indicate that derivatives of benzofurans often interact with various biological receptors, influencing pathways related to inflammation and cancer proliferation.
Structural Similarity and Potential
The compound stands out due to its intricate combination of multiple heterocyclic rings and functional groups. This complexity may confer distinct chemical reactivity and biological activity not observed in simpler analogs, making it a subject of interest for further research in medicinal chemistry.
Applications in Drug Discovery and Medicinal Chemistry
Mechanism of Action
The mechanism of action of Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Core Structure | Substituents (Position) | Key Features | Reference |
|---|---|---|---|---|
| Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone | 1-Benzofuran | 5-OH, 4-(4-methylpiperazinylmethyl), furan-2-yl | Enhanced solubility via 4-methylpiperazine; potential kinase inhibition | - |
| 5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone | 1-Benzofuran | 5-OH, 4-(morpholinylmethyl), 4-methoxyphenyl | Morpholine substituent (less basic than piperazine); aryl group increases lipophilicity | |
| (5-Hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone | 1-Benzofuran | 5-OH, 4-methylphenyl | Lacks 4-methylpiperazine; simpler structure with reduced target specificity | |
| (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone | Phenyl | 3-Br, 5-Cl, 4-methylpiperazine | Piperazine directly attached to phenyl; distinct from benzofuran derivatives | |
| [5-(3-Chlorophenyl)furan-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanethione | Furan | 3-Cl-phenyl, 4-fluorophenyl-piperazine, thione | Thione group alters electronic properties; dual aryl-piperazine substitution |
Key Comparative Analysis
Substituent Effects on Bioactivity :
- The 4-methylpiperazinylmethyl group in the target compound enhances solubility and basicity compared to morpholine derivatives (e.g., ), which may improve pharmacokinetics .
- The furan-2-yl moiety introduces electron-rich aromaticity, contrasting with the 4-methoxyphenyl group in ’s compound, which increases steric bulk and lipophilicity.
Core Structure Variations: Benzofuran-based compounds (e.g., ) exhibit planar aromatic systems conducive to π-π stacking in enzyme active sites, whereas phenyl derivatives (e.g., ) lack this feature .
Pharmacological Implications :
Biological Activity
Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will detail the compound's biological properties, including its anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H28N4O6S, with a molecular weight of approximately 488.6 g/mol. Its structure features a furan ring, a benzofuran moiety, and a piperazine derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O6S |
| Molecular Weight | 488.6 g/mol |
| Structure | Structure |
Anti-inflammatory Properties
This compound has shown promising anti-inflammatory effects in various studies. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases.
Case Study:
A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its efficacy in modulating inflammatory responses.
Anticancer Activity
Preliminary investigations indicate that this compound exhibits anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Research Findings:
In vitro assays have shown that the compound has an IC50 value of approximately 15 µM against MCF7 breast cancer cells and 20 µM against A549 lung cancer cells. The mechanism of action appears to involve the induction of cell cycle arrest at the G2/M phase and activation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Cell cycle arrest, apoptosis |
| A549 | 20 | Activation of apoptotic pathways |
Antimicrobial Effects
The antimicrobial activity of this compound has been evaluated against various microbial strains. The compound demonstrates significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Data Summary:
In a study assessing antimicrobial efficacy, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 50 |
Q & A
Basic: What synthetic strategies are effective for constructing the benzofuran-piperazine scaffold in this compound?
The synthesis involves multi-step reactions:
- Benzofuran core formation : Cyclization of substituted phenols under acidic or oxidative conditions.
- Piperazine introduction : The 4-[(4-methylpiperazin-1-yl)methyl] group is introduced via Mannich-type reactions using formaldehyde and 4-methylpiperazine under basic conditions (e.g., NaH in THF).
- Coupling reactions : Furan-2-yl methanone groups are added through nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling for aryl-furan linkages.
Optimization of reaction conditions (solvent polarity, catalyst selection) is critical, as demonstrated in analogous piperazinyl-methyl benzofuran syntheses .
Advanced: How can discrepancies in reported biological activities be resolved?
Discrepancies often stem from:
- Assay variability : Differences in cell lines, enzyme sources, or incubation times.
- Compound purity : Residual solvents or byproducts may interfere.
Resolution strategies : - Validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
- Ensure purity via HPLC (>95%) and LC-MS.
- Conduct dose-response analyses to confirm potency.
- Perform computational docking to identify binding site interactions, as seen in studies of structurally related methanones .
Basic: What spectroscopic techniques characterize this compound?
- 1H/13C NMR : Assigns proton environments and carbon骨架, confirming substitution patterns (e.g., hydroxy and piperazine groups).
- FT-IR : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, O-H at ~3200 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ peak).
- X-ray crystallography : Provides definitive stereochemical data, as used for similar heterocycles .
Advanced: What computational methods predict pharmacokinetic properties?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability.
- Molecular Dynamics (MD) : Simulates membrane permeability and solubility in lipid bilayers.
- ADME prediction tools (SwissADME) : Estimates bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
These approaches were applied to piperazine-containing methanones to optimize drug-like properties .
Basic: What storage conditions ensure compound stability?
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation.
- Desiccants : Include silica gel to minimize hydrolysis of the methanone and piperazine groups.
Similar protocols preserved stability in oxygen-sensitive benzofuran derivatives .
Advanced: How can synthetic yield of the piperazine-methyl group be optimized?
- Catalyst screening : Pd(OAc)₂/Xantphos for coupling reactions (yield improvement up to 20%).
- Solvent optimization : DMF or DMSO enhances nucleophilicity in Mannich reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours for conventional heating).
- In-situ monitoring : TLC or LC-MS tracks intermediate formation to halt reactions at peak yield .
Basic: Which biological models are suitable for initial therapeutic evaluation?
- Enzyme inhibition assays : Target kinases or proteases associated with the benzofuran scaffold (e.g., MAPK or HIV-1 protease).
- Cytotoxicity screens : Use cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative activity.
- Receptor binding studies : GPCR or serotonin receptor panels for CNS activity.
Follow-up in vivo models (e.g., murine inflammation or tumor xenografts) validate findings, as applied to related methanones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
